

Transportan: A Technical Guide to a Potent Cell-Penetrating Peptide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP), **Transportan**, and its truncated analog, **Transportan** 10 (TP10). This document details their composition, physicochemical properties, and the experimental protocols for their synthesis, purification, and cellular application. Furthermore, it elucidates the proposed mechanisms of cellular entry, visualized through signaling pathway diagrams, to facilitate its use in research and drug development.

Core Composition and Physicochemical Properties

Transportan is a chimeric peptide, primarily composed of 27 amino acids. It is derived from the N-terminal fragment of the neuropeptide galanin and the wasp venom toxin, mastoparan, linked by a lysine residue.[1][2][3] This unique composition confers upon it an amphipathic nature, a key characteristic for its cell-penetrating capabilities.[4] **Transportan** 10 (TP10) is a 21-amino acid, truncated version of **Transportan** that exhibits reduced toxicity while retaining significant cell-penetrating ability.[5]

Below is a summary of the core data for **Transportan** and TP10.



Property	Transportan	Transportan 10 (TP10)
Amino Acid Sequence	GWTLNSAGYLLGKINLKALAA LAKKIL-NH2	AGYLLGKINLKALAALAKKIL- NH2
Molecular Formula	С134Н226N34O33	C104H185N27O23
Molecular Weight	~2841.42 g/mol	~2181.75 g/mol
Isoelectric Point (pI)	Value not explicitly found in search results	Value not explicitly found in search results
Net Charge (pH 7.4)	Value not explicitly found in search results	+5
Hydrophobicity (GRAVY)	Value not explicitly found in search results	Considered a hydrophobic

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and cellular analysis of **Transportan** peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Transportan and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine solution in DMF (20%)



- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
- Peptide synthesizer or manual synthesis vessel

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid
 using a coupling agent like HBTU/HOBt in the presence of DIPEA. Add this activated amino
 acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.
- Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the **Transportan** or TP10 sequence.
- Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers.
- Lyophilization: Lyophilize the crude peptide to obtain a powder.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).



Materials:

- Crude peptide
- HPLC system with a preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Gradient Elution: Inject the peptide solution and elute with a linear gradient of increasing
 Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.
- Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be detected by UV absorbance at 214 nm or 280 nm.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[4][6] [7][8]

Cellular Uptake Assays

Materials:

- Fluorescently labeled Transportan (e.g., with FITC or TAMRA)
- Cells of interest (e.g., HeLa, CHO)
- Cell culture medium



- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Mounting medium with a nuclear stain (e.g., DAPI)
- Fluorescence microscope

Protocol:

- Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
- Peptide Incubation: Treat the cells with the fluorescently labeled **Transportan** at the desired concentration in serum-free medium for a specific time (e.g., 1-2 hours).
- Washing: Wash the cells three times with PBS to remove extracellular peptide.
- Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Washing: Wash the cells again with PBS.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
- Imaging: Visualize the cellular localization of the fluorescent peptide using a fluorescence microscope.

Materials:

- Fluorescently labeled Transportan
- Cells of interest
- Cell culture medium
- PBS
- Trypsin-EDTA



Flow cytometer

Protocol:

- Cell Seeding: Seed cells in a multi-well plate and grow to 70-80% confluency.
- Peptide Incubation: Treat the cells with fluorescently labeled Transportan as described for fluorescence microscopy.
- · Washing: Wash the cells with PBS.
- Cell Detachment: Detach the cells using trypsin-EDTA.
- Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
- Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify the cellular uptake of the peptide.[9][10][11][12][13]

Materials:

- Unlabeled Transportan
- Isotopically labeled Transportan (as an internal standard)
- Cells of interest
- · Cell lysis buffer
- MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
- MALDI-TOF mass spectrometer

Protocol:

- Cell Treatment: Incubate cells with unlabeled Transportan.
- Cell Lysis: After incubation and washing, lyse the cells to release the intracellular contents.



- Internal Standard Spiking: Add a known amount of isotopically labeled Transportan to the cell lysate.
- Sample Preparation: Mix the lysate with the MALDI matrix and spot it onto the MALDI target plate.
- MS Analysis: Acquire mass spectra of the samples.
- Quantification: Quantify the amount of internalized **Transportan** by comparing the signal intensity of the unlabeled peptide to that of the isotopically labeled internal standard.[3][14] [15][16][17]

Cytotoxicity Assays

Materials:

- Transportan peptide
- · Cells of interest
- · Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate.
- Peptide Treatment: Treat the cells with varying concentrations of Transportan for a defined period (e.g., 24-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.



 Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[5][18]

Materials:

- Transportan peptide
- Cells of interest
- · Cell culture medium
- LDH assay kit

Protocol:

- Cell Seeding and Treatment: Prepare and treat cells with Transportan as described for the MTT assay.
- Supernatant Collection: Collect the cell culture supernatant.
- LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant.
- Incubation: Incubate according to the manufacturer's instructions.
- Absorbance Measurement: Measure the absorbance at the specified wavelength. The amount of LDH released is proportional to the number of dead cells.[1][19]

Mechanism of Action and Signaling Pathways

The cellular uptake of **Transportan** is a complex process that is not fully elucidated but is believed to occur through multiple mechanisms, including direct translocation across the plasma membrane and various forms of endocytosis, such as macropinocytosis.[4]

Direct Translocation

This energy-independent pathway involves the direct interaction of **Transportan** with the lipid bilayer of the cell membrane. The amphipathic nature of the peptide is crucial for this process.

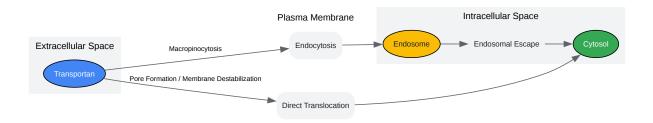


The proposed mechanism involves the formation of transient pores or the induction of membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm.

Endocytosis

Transportan can also be internalized via energy-dependent endocytic pathways. Evidence suggests the involvement of macropinocytosis, a process of non-specific bulk fluid uptake. This pathway is often initiated by the interaction of the positively charged peptide with negatively charged proteoglycans on the cell surface.

Below are diagrams illustrating the proposed cellular uptake pathways of **Transportan**.



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Caption: Proposed cellular uptake pathways of **Transportan**.



Peptide Synthesis & Purification Cellular Uptake Assay HPLC Purification Cell Culture Incubation with Labeled Transportan Washing Analysis Methods Fluorescence Microscopy Flow Cytometry MALDI-TOF MS

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Caption: General experimental workflow for studying **Transportan**'s cellular uptake.

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